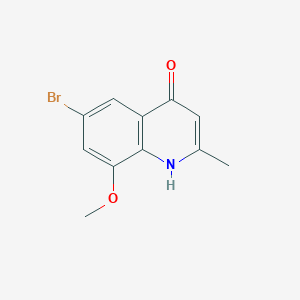

6-Bromo-8-methoxy-2-methyl-4-quinolone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

89446-11-7 |

|---|---|

Fórmula molecular |

C11H10BrNO2 |

Peso molecular |

268.11 g/mol |

Nombre IUPAC |

6-bromo-8-methoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-9(14)8-4-7(12)5-10(15-2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |

Clave InChI |

YBODBDYTAZACFT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)OC |

Origen del producto |

United States |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 8 Methoxy 2 Methyl 4 Quinolone and Its Analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR Analyses

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial framework for the structural assignment of quinolone derivatives. srce.hr In the case of 6-bromo-8-methoxy-2-methyl-4-quinolone, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, methoxy (B1213986) protons, and the aromatic protons on the quinolone ring system. The chemical shifts of these protons are influenced by the electronic effects of the substituents, namely the bromine atom and the methoxy group. For instance, the electron-withdrawing nature of the bromine atom would typically deshield adjacent protons, shifting their signals downfield.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C4) of the quinolone ring is characteristically observed at a downfield chemical shift. The carbon atoms attached to the bromine and methoxy groups also exhibit predictable shifts due to the electronegativity and resonance effects of these substituents. nih.gov The analysis of substituent-induced chemical shifts (SCS) is a powerful tool in confirming the substitution pattern on the aromatic ring. researchgate.net

While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of nitrogen-containing heterocycles. nih.gov The chemical shift of the nitrogen atom in the quinolone ring is sensitive to its hybridization state and the electronic nature of the surrounding substituents. Analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can definitively establish connectivity and aid in resolving structural ambiguities. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.4 | ~20 |

| H3 | ~6.2 | ~110 |

| C4 | - | ~178 |

| H5 | ~7.8 | ~125 |

| C6 | - | ~118 |

| H7 | ~7.5 | ~128 |

| C8 | - | ~150 |

| 8-OCH₃ | ~4.0 | ~56 |

| NH | ~12.0 | - |

| C2 | - | ~152 |

| C4a | - | ~140 |

| C5 | - | ~125 |

| C7 | - | ~128 |

| C8a | - | ~145 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the complete bonding framework, two-dimensional (2D) NMR techniques are indispensable. youtube.com

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons, for instance, between H5 and H7 (if applicable, depending on the coupling constants).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This is crucial for assigning the protonated carbons in the molecule. For example, it would directly link the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the methyl protons to C2 and C3, and from the methoxy protons to C8, confirming their respective positions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic fingerprint of the compound.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching vibration (typically broad, around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 3000-3100 cm⁻¹), and a strong absorption for the C=O stretching of the quinolone carbonyl group (around 1650 cm⁻¹). The C-O stretching of the methoxy group and the C-Br stretching would also give rise to specific bands in the fingerprint region.

Raman spectroscopy, which relies on inelastic scattering of light, would also show characteristic peaks for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of complex vibrational modes. elixirpublishers.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Quinolone) | ~1650 | IR |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| C-O Stretch (Methoxy) | 1000-1300 | IR |

| C-Br Stretch | 500-600 | IR |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinolone derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic system. The position and intensity of these absorption bands are influenced by the substituents on the quinolone ring. For instance, the methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima.

Fluorescence spectroscopy can reveal information about the emission properties of the molecule after it has been excited by UV or visible light. Some quinolone derivatives are known to be fluorescent, and their emission spectra can be sensitive to the solvent environment and the nature of the substituents. malariaworld.org

Structure Activity Relationship Sar Investigations of 6 Bromo 8 Methoxy 2 Methyl 4 Quinolone and Its Analogues.

Positional Effects of Bromine at C-6 on Structural Properties

The substitution of a halogen, such as bromine, at the C-6 position of the quinolone ring is a critical determinant of the compound's biological activity and structural characteristics. The introduction of a fluorine atom at C-6, for instance, has been shown to significantly enhance antibacterial activity by increasing the lipophilicity of the molecule, which in turn improves cell wall penetration. youtube.comnih.gov This substitution was a key development in the evolution of quinolones to the more potent fluoroquinolones. nih.govnih.govnih.gov

While much of the literature focuses on fluorine, the principles can be extended to other halogens like bromine. The presence of a halogen at C-6 can influence the electronic environment of the quinolone core, which is essential for its interaction with target enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov Variations at the C-6 and C-8 positions are known to produce more effective drugs. nih.govmdpi.com For example, in a series of quinolones, the nature of the substituent at the N-1 position influenced the effect of the C-8 substituent, with CBr being particularly effective when N-1 was a cyclopropyl (B3062369) group. nih.gov

| Substituent at C-6 | Observed Effect | Reference |

| Fluorine | Increased lipophilicity and cell wall penetration | youtube.com |

| Fluorine | Enhanced antibacterial activity | nih.govnih.govnih.gov |

| Halogen (general) | Influences electronic environment and enzyme interaction | nih.govnih.gov |

Role of the Methoxy (B1213986) Group at C-8 in Molecular Interactions

Studies comparing moxifloxacin (B1663623) with its structural analogue having a chlorine at C-8 showed that the methoxy group appeared to significantly lower the potential for resistance development. nih.gov Furthermore, the presence of a methoxy group at C-8 can enhance activity against specific types of bacteria. For example, in some quinolone derivatives, a methoxy group at C-8 is associated with increased activity against anaerobes and resistant strains of S. aureus. nih.gov In the context of anti-mycobacterial activity, the contribution of the C-8 substituent is dependent on the group at the N-1 position. nih.gov When a methoxy group is present at C-8, it has been shown to improve activity against gram-positive bacteria. youtube.com

| Substituent at C-8 | Observed Effect | Reference |

| Methoxy | May lower the propensity for resistance development | nih.gov |

| Methoxy | Increased activity against anaerobes and resistant S. aureus | nih.gov |

| Methoxy | Improved activity against gram-positive bacteria | youtube.com |

| Methoxy | Can be restrictive in some molecular contexts | nih.gov |

Influence of the Methyl Group at C-2 on Conformational and Binding Characteristics

The introduction of a methyl group at the C-2 position of the quinolone scaffold can have a notable impact on the molecule's conformation and binding characteristics. Generally, simple replacement of the C-2 hydrogen with a methyl group has been considered disadvantageous to antibacterial activity. youtube.com However, some derivatives that incorporate a C-1, C-2 ring have demonstrated significant activity. youtube.com

| Substituent at C-2 | Observed Effect | Reference |

| Methyl | Generally disadvantageous to antibacterial activity | youtube.com |

| C-1, C-2 ring | Some derivatives show notable activity | youtube.com |

| General Substituent | Can induce steric repulsion and conformational changes | mdpi.com |

Contributions of Substituents to Lipophilicity and Electronic Profile

The nature and position of substituents on the quinolone ring system are primary determinants of the compound's lipophilicity and electronic profile, which in turn govern its pharmacokinetic and pharmacodynamic properties.

Lipophilicity: The lipophilicity of a quinolone derivative, often quantified by its partition coefficient (logP) or distribution coefficient (logD), is crucial for its ability to cross bacterial cell membranes. The introduction of a fluorine atom at the C-6 position is a well-established strategy to increase lipophilicity and, consequently, antimicrobial activity. youtube.com Similarly, the addition of a sulfur-containing moiety can improve lipophilicity and influence transmembrane diffusion. nih.gov However, studies on a series of lipophilic piperazinyl derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid indicated that a significant increase in lipophilicity was detrimental to antibacterial activity, suggesting an optimal range for this property. researchgate.net

| Substituent/Modification | Effect on Lipophilicity/Electronic Profile | Reference |

| Fluorine at C-6 | Increases lipophilicity | youtube.com |

| Sulfur-containing moiety | Improves lipophilicity | nih.gov |

| Increased lipophilicity (general) | Can be deleterious to antibacterial activity beyond an optimal range | researchgate.net |

| C-3 carboxylic acid modification | Generally decreases antibacterial activity | youtube.com |

| C-3 isothiazolo replacement | Increases in vitro antibacterial activity | youtube.com |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a crucial role in the biological activity of quinolone compounds, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological targets such as enzymes and receptors. While the core quinolone structure is planar, the introduction of chiral centers, often in the substituents, can lead to stereoisomers with different pharmacological profiles.

For instance, in a study of chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents, the stereochemistry of the substituents was found to be a key factor in their activity. acs.org The spatial orientation of these groups influences how the molecule fits into the binding site of DNA gyrase or topoisomerase IV. Even subtle changes in stereochemistry can lead to significant differences in potency and spectrum of activity. While the specific compound 6-Bromo-8-methoxy-2-methyl-4-quinolone does not inherently have a chiral center in its core structure, the principles of stereochemistry become highly relevant when considering its potential analogues with chiral substituents at various positions. The synthesis of chiral quinolone derivatives, such as those with a chiral flumequine (B1672881) component, has been a subject of research to explore these stereochemical effects. researchgate.net

Elucidation of Molecular Mechanisms of Action for 6 Bromo 8 Methoxy 2 Methyl 4 Quinolone Analogues.

Interaction with DNA Gyrase and Topoisomerase Enzymes

A primary mechanism of action for many quinolone-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govacs.org These enzymes are crucial for bacterial survival as they manage DNA topology by catalyzing transient double-stranded breaks to allow for processes like replication, transcription, and chromosome segregation. acs.orgasm.orgyoutube.com

Quinolone analogues act as topoisomerase poisons. acs.org They selectively bind to and stabilize the enzyme-DNA cleavage complex, where the DNA is broken but not yet resealed. nih.govyoutube.com This action effectively converts the essential enzymes into toxic agents that generate permanent, lethal double-strand breaks in the bacterial chromosome. acs.orgnih.gov The formation of this ternary drug-enzyme-DNA complex physically obstructs the movement of replication forks, leading to a rapid inhibition of DNA synthesis and, ultimately, bacterial cell death. youtube.comnih.gov

Structural studies reveal that quinolones intercalate into the DNA at the site of the break. nih.gov The binding is often mediated through a water-metal ion bridge, where a magnesium ion coordinates with the C3/C4 keto-acid region of the quinolone and interacts with key amino acid residues in the enzyme's A-subunit, such as Ser83 and Asp87 in E. coli GyrA. nih.gov Mutations in these residues are a common cause of quinolone resistance. asm.org

The C-8 methoxy (B1213986) group on the quinolone ring plays a significant role in enhancing the compound's activity and modulating its target preference. asm.orgoup.com Studies on C-8-methoxy fluoroquinolones have shown they are more lethal to bacteria like Staphylococcus aureus compared to analogues with other substituents at this position. asm.org This enhanced lethality is particularly notable against strains that have already developed resistance to other quinolones. asm.orgnih.gov The methoxy group can increase the compound's ability to kill bacteria even when protein synthesis is inhibited and can shift the primary target. asm.orgoup.com While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria for newer quinolones, a preference influenced by substituents like the 8-methoxy group. oup.com This dual-targeting capability at high enough concentrations is believed to reduce the rate at which bacterial resistance develops. nih.govnih.gov

Binding to Bromodomain and Extra-Terminal (BET) Proteins

Analogues incorporating the quinoline (B57606) scaffold have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govmdpi.com These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a critical role in regulating gene transcription. mdpi.com The BRD4 protein, in particular, is heavily involved in the expression of key oncogenes, making it a prime target in cancer therapy. researchgate.netbiorxiv.org

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets within the two tandem bromodomains (BD1 and BD2) of the BET proteins. mdpi.com This action displaces the BET proteins from chromatin, disrupting the transcriptional machinery and suppressing the expression of target genes, such as the MYC oncogene. researchgate.net The discovery of nitroxoline, an antibiotic with a quinoline-like core, as a selective BET inhibitor highlights the potential for this chemical scaffold in epigenetic modulation. rsc.org Nitroxoline was found to effectively inhibit all BET family members while showing good selectivity against other non-BET bromodomain-containing proteins. rsc.org

The potency and selectivity of these inhibitors can be fine-tuned through chemical modifications. Structure-activity relationship (SAR) studies have demonstrated that the choice of substituents on the core structure is crucial for achieving high affinity and selectivity for specific bromodomains (BD1 vs. BD2). nih.gov For instance, some quinoline-containing compounds have shown high binding affinities to BET proteins, leading to potent inhibition of cell growth in cancer cell lines. researchgate.net

| Compound | Target | Inhibition (IC50) | Notes |

|---|---|---|---|

| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | 32.5 - 42.5 nM | Orally administered pan-BET inhibitor. mdpi.combiorxiv.org |

| JQ1 | BRD4 | 77 nM (BD1), 33 nM (BD2) | A methyltriazolodiazepine-based inhibitor with high affinity for BRD4 bromodomains. biorxiv.org |

| Nitroxoline | BRD4 (BD1) | 0.98 µM | An FDA-approved antibiotic repurposed as a selective BET inhibitor. rsc.org |

| I-BET151 | BET Family | 200 - 790 nM | A 3,5-dimethylisoxazole-based derivative. biorxiv.org |

Modulation of Other Enzymatic Systems (e.g., Carbonic Anhydrase, Acetylcholinesterase, Cytochrome P450)

Beyond their primary targets, quinolone analogues demonstrate inhibitory activity against a range of other enzymatic systems.

Carbonic Anhydrase (CA): Analogues with structural similarities to the quinolone core have been shown to inhibit carbonic anhydrases. Specifically, a series of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide derivatives, including a 6-bromo substituted compound, were identified as potent, nanomolar inhibitors of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov These isoforms are overexpressed in various tumors and contribute to tumor growth and metastasis. nih.gov The inhibitors showed excellent selectivity for these tumor-associated CAs over the ubiquitous cytosolic isoforms hCA I and II, suggesting a potential for developing selective anticancer agents with fewer side effects. nih.gov

Acetylcholinesterase (AChE): Quinolone and quinolinone derivatives have been extensively investigated as inhibitors of acetylcholinesterase, a key enzyme in the cholinergic hypothesis of Alzheimer's disease. mdpi.commdpi.com These compounds are designed to cross the blood-brain barrier and inhibit AChE, thereby increasing acetylcholine (B1216132) levels in the brain. nih.gov Kinetic and molecular docking studies have revealed that many of these quinoline-based inhibitors act via a mixed-type inhibition mechanism. mdpi.commdpi.com They are capable of binding simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which can be a desirable feature for inhibiting the enzyme and preventing the aggregation of amyloid-beta peptides. mdpi.com Compounds have been identified with IC50 values in the low micromolar and even nanomolar range. mdpi.com

Cytochrome P450 (CYP450): Quinolone antibiotics can interact with the cytochrome P450 system, a family of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics. nih.gov In vitro studies using human liver microsomes have shown that several quinolones act as competitive inhibitors of CYP450 isoenzymes that mediate caffeine (B1668208) metabolism. nih.gov For example, some quinolones are strong inhibitors of caffeine 3-demethylation, with Ki values in the low micromolar range. nih.gov This inhibition is significant as it can lead to drug-drug interactions when quinolones are co-administered with other drugs metabolized by the same CYP450 enzymes.

Interference with Cellular Processes (e.g., Tubulin Polymerization, Reactive Oxygen Species Generation)

The mechanisms of action for quinolone analogues extend to the disruption of fundamental cellular processes, contributing to their cytotoxic effects.

Tubulin Polymerization: A significant anticancer mechanism for some quinolone analogues is the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for cell division. nih.gov Compounds such as 2-phenyl-4-quinolone and other dihydroquinolin-4(1H)-one derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. nih.govbioworld.com This interaction prevents the assembly of microtubules, leading to a disorganized mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. nih.govbioworld.com The inhibitory concentration (IC50) for tubulin polymerization by these analogues can be in the low micromolar range. bioworld.com

Theoretical and In Vitro Receptor Binding Studies

The elucidation of these molecular mechanisms relies heavily on a combination of theoretical and in vitro experimental approaches.

Theoretical Studies (Molecular Docking): Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to its target protein. nih.govrsc.org For quinolone analogues, docking studies have been instrumental in understanding their interactions with the active sites of enzymes like DNA gyrase, topoisomerase IV, and acetylcholinesterase. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding. For instance, docking of fluoroquinolone analogues into the active site of DNA gyrase has helped to explain the superior binding energy and enhanced antibacterial activity of certain derivatives. nih.gov Similarly, docking into the AChE active site has visualized how inhibitors can bridge the catalytic and peripheral sites. mdpi.com

These combined theoretical and experimental approaches provide a detailed picture of the structure-activity relationships and the molecular basis for the diverse biological effects of 6-bromo-8-methoxy-2-methyl-4-quinolone analogues.

Computational Chemistry and Molecular Modeling Approaches for 6 Bromo 8 Methoxy 2 Methyl 4 Quinolone Derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is particularly useful for predicting the geometry, electronic properties, and reactivity of novel compounds. In the context of 6-Bromo-8-methoxy-2-methyl-4-quinolone derivatives, DFT calculations can provide a fundamental understanding of their chemical behavior.

DFT calculations have been successfully applied to related heterocyclic compounds, such as quinazoline (B50416) derivatives, to elucidate their structural and electronic properties. nih.gov For instance, studies on bromo-dimethoxybenzaldehydes, which share some structural motifs with the quinolone core, have utilized DFT at the CAM-B3LYP/6-311++G(d,p) level of theory to obtain information on their electronic properties in the gas phase. scielo.brresearchgate.netscielo.br These calculations allow for the comparison of theoretical geometric parameters with experimental data from X-ray diffraction, ensuring the accuracy of the computational model. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For example, in a study of bromo-dimethoxybenzaldehydes, the HOMO and LUMO energies were calculated to predict the compounds' stability. researchgate.net This type of analysis for this compound derivatives would involve calculating their HOMO-LUMO energy gap to predict their reactivity and potential for interaction with biological targets. A smaller energy gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | Energy Gap (ΔE) (kcal/mol) |

| 6-bromo-2,3-dimethoxybenzaldehyde | - | - | -161.40 |

| 5-bromo-2,3-dimethoxybenzaldehyde | - | - | -162.90 |

Data adapted from theoretical calculations on bromo-dimethoxybenzaldehydes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. researchgate.net

MEP analysis has been used to study the structure-activity relationships of various biologically active molecules, such as 3-methoxy flavones. nih.gov In these studies, a correlation was found between the negative MEP values in specific regions of the molecules and their antiviral activity. nih.gov For this compound derivatives, MEP mapping would identify the electron-rich and electron-poor regions, providing insights into potential sites for hydrogen bonding and other non-covalent interactions with a biological target. researchgate.net For instance, the oxygen atoms of the methoxy (B1213986) and quinolone carbonyl groups would likely be identified as regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. The process involves predicting the binding conformation and affinity of the ligand to the active site of the target. nih.gov

For quinolone derivatives, molecular docking studies have been extensively used to investigate their interactions with enzymes like DNA gyrase and topoisomerase. nih.govnih.gov For example, in the development of novel fluoroquinolone derivatives, molecular docking was performed using the topoisomerase II DNA gyrase enzyme (PDB ID: 2XCT) to understand the binding interactions. nih.gov Similarly, docking studies on quinazoline derivatives targeting the epidermal growth factor receptor (EGFR) have been conducted to rationalize their anticancer activity. nih.gov For this compound derivatives, molecular docking could be employed to predict their binding modes and affinities to various potential targets, such as bacterial DNA gyrase or cancer-related kinases. The results of such studies, often expressed as a binding energy or score, help in prioritizing compounds for synthesis and biological evaluation.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to screen large compound databases for novel molecules with the desired activity. nih.gov

This approach has been successfully applied to quinolone derivatives to identify new DNA gyrase inhibitors. nih.gov A pharmacophore model for quinolones was developed based on a set of structurally diverse compounds, which consisted of three hydrogen bond acceptors and one hydrophobic moiety. nih.gov This model was then validated and used to screen a large database, leading to the identification of new potential leads. nih.gov For this compound, a similar strategy could be employed. A pharmacophore model could be generated based on its structure and known active analogs, and then used for virtual screening to discover new derivatives with enhanced biological activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. taylorandfrancis.com By simulating the movements of atoms and molecules over time, MD provides detailed information about the conformational changes, stability, and dynamics of a ligand-target complex. taylorandfrancis.comnih.gov This technique is particularly useful for understanding the flexibility of both the ligand and the target, which is often not accounted for in rigid molecular docking.

MD simulations are widely used in drug discovery to refine docking poses, calculate binding free energies, and assess the stability of ligand-protein interactions. nih.gov The simulations are typically performed using force fields that describe the potential energy of the system, and the equations of motion are integrated over time to generate a trajectory of the system's evolution. taylorandfrancis.com For this compound derivatives, MD simulations could be used to study their conformational preferences in solution and to analyze the stability of their complexes with biological targets. This would provide a more dynamic and realistic picture of the binding process, complementing the static view provided by molecular docking.

Theoretical Pharmacokinetic Predictions (ADMET Modeling)

In addition to predicting biological activity, computational methods are also used to predict the pharmacokinetic properties of drug candidates, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. Early assessment of these properties is crucial to avoid late-stage failures in drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in the rational design of novel therapeutic agents. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR studies can elucidate the key molecular features that govern a drug's efficacy. This approach has been applied to various classes of quinolone derivatives to understand their mechanism of action and to design new compounds with enhanced activity.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from QSAR analyses of structurally related quinolone analogues, particularly those bearing the 8-methoxy substituent. Research on 8-methoxy quinolone derivatives has revealed significant correlations between their structural properties and biological activities.

A notable QSAR study on a series of 8-methoxy quinolone analogues demonstrated that their biological activity is well-correlated with both steric and electronic parameters. researchgate.net The study utilized multiple linear regression to develop a QSAR model that successfully predicted the compounds' activity. The results indicated that steric factors, represented by molar refractivity (Mr) and the mean Weiner index (WA), and electronic factors, represented by polarizability (Pz), were crucial in determining the biological response. researchgate.net The positive coefficients for Mr and WA in the derived QSAR models suggested that bulkier substituents are favorable for activity. researchgate.net Similarly, a positive coefficient for the electronic parameter Pz implied that increased polarity in certain regions of the molecule could enhance its biological function. researchgate.net

The general structure-activity relationships (SAR) for quinolones further underscore the importance of substitutions at various positions on the quinolone ring. The C-6 position, where the bromo group is located in the target compound, is known to be influential. While fluorine at C-6 is a hallmark of the highly active fluoroquinolones, other halogens like bromine are also known to modulate activity. pharmacy180.com The order of activity at the C-6 position is generally considered to be F > Cl, Br, CH3 > CN. pharmacy180.com

The substituent at the C-8 position significantly impacts the stearic configuration of the molecule, which in turn affects its interaction with biological targets. oup.com The presence of a methoxy group at C-8, as seen in this compound, is particularly noteworthy. This substitution has been shown to enhance in vitro activity against Gram-positive bacteria and can contribute to a dual-action mechanism, targeting both DNA gyrase and topoisomerase IV. oup.com This dual-targeting capability is considered a favorable characteristic in overcoming bacterial resistance. oup.com

The predictive power of QSAR models is instrumental in the virtual screening and design of new derivatives. By using the established relationships, researchers can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby streamlining the drug discovery process.

Table 1: Key Physicochemical Descriptors in QSAR Models of 8-Methoxy Quinolone Analogues

| Descriptor | Parameter Type | Influence on Activity | Reference |

| Molar Refractivity (Mr) | Steric | Positive correlation (bulkier groups are favorable) | researchgate.net |

| Mean Weiner Index (WA) | Steric | Positive correlation (bulkier groups are favorable) | researchgate.net |

| Polarizability (Pz) | Electronic | Positive correlation (more polar groups are beneficial) | researchgate.net |

Table 2: General Influence of Substituents on Quinolone Activity

| Position | Substituent | General Effect on Antibacterial Activity | Reference |

| C-6 | Bromo (Br) | Modulates activity; generally less potent than Fluoro | pharmacy180.com |

| C-8 | Methoxy (OCH3) | Enhances activity against Gram-positive bacteria; may confer dual-target activity | oup.com |

| C-2 | Methyl (CH3) | Generally disadvantageous, but depends on the specific compound and target | pharmacy180.com |

Future Directions in the Academic Research of 6 Bromo 8 Methoxy 2 Methyl 4 Quinolone and Quinolone Analogues.

Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity

The quest for new quinolone analogues with improved properties necessitates the development of novel and efficient synthetic methodologies. rsc.org Current research focuses on creating diverse molecular libraries to explore a wider range of biological activities. nih.gov

Key strategies for achieving greater structural diversity include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally diverse molecules from a common starting material. nih.gov For instance, amino dimethoxyacetophenones have been identified as valuable building blocks for the synthesis of various natural product analogs, including quinolones. nih.gov

Metal-Free and Catalytic Reactions: Researchers are exploring metal-free oxidative intermolecular reactions and transition metal-catalyzed processes to construct the quinolone scaffold under milder conditions and with greater functional group tolerance. nih.govqeios.com Palladium-catalyzed reactions, for example, have been employed in the synthesis of 2-aryl-4-quinolones and 3-aryl-2-quinolones. nih.govnih.gov

Innovative Cyclization and Coupling Reactions: The development of efficient cyclization methods for precursors like [(arylamino)methylene]malonates and novel coupling reactions are crucial for building the core quinolone structure and introducing various substituents. acs.org

These advancements in synthetic chemistry will not only facilitate the production of 6-Bromo-8-methoxy-2-methyl-4-quinolone but also enable the creation of a vast library of analogues with modifications at key positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), which is critical for optimizing their pharmacological profiles. rsc.org

Advanced Mechanistic Studies at the Molecular and Cellular Level

A profound understanding of how this compound and its analogues exert their effects at the molecular and cellular level is paramount for rational drug design. Future research will focus on elucidating the intricate details of their mechanisms of action.

The primary targets of quinolones are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govacs.org These enzymes are essential for bacterial DNA replication, and their inhibition by quinolones leads to the formation of toxic enzyme-DNA complexes, resulting in DNA fragmentation and cell death. nih.govnih.govnih.gov

Future mechanistic studies will likely involve:

High-Resolution Structural Analysis: X-ray crystallography and other advanced imaging techniques will be employed to visualize the precise binding interactions between quinolone analogues and their target enzymes. This will provide a detailed understanding of how substitutions on the quinolone scaffold influence binding affinity and specificity.

Advanced Spectroscopy and In Situ Analysis: Techniques like photoionization and photoelectron photoion coincidence spectroscopy can help identify reactive intermediates and elucidate complex reaction mechanisms in real-time. rsc.org

Computational Modeling: Time-Dependent Density Functional Theory (TD-DFT) and other computational methods can be used to study the electronic structure and reaction pathways of quinolones, providing insights into their photochemistry and mechanism of action. nih.gov

These advanced studies will not only clarify the mode of action of existing compounds but also guide the design of new analogues with enhanced potency and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new quinolone-based drugs. researchgate.net These powerful computational tools can analyze vast datasets to identify promising drug candidates and predict their properties, significantly accelerating the research process. nih.govnih.gov

Key applications of AI and ML in quinolone research include:

Predictive Modeling: AI/ML algorithms can be trained on large libraries of chemical compounds and their biological activities to predict the antimicrobial potential of novel quinolone analogues. nih.gov These models can also predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

Generative AI for Novel Drug Design: Generative AI models, such as SyntheMol, can design entirely new molecules with desired properties that have never been seen before. stanford.edu This approach has the potential to uncover novel chemical spaces and lead to the discovery of groundbreaking antibiotics. stanford.edu

Explainable AI (XAI): XAI models can provide insights into how AI makes its predictions, helping researchers understand the key molecular features that contribute to a compound's activity. newswise.com This "white box" approach can build confidence in AI-driven drug discovery and provide valuable chemical intuition. newswise.com

Identification and Validation of New Biological Targets

While DNA gyrase and topoisomerase IV are the well-established primary targets of quinolones, the identification and validation of new biological targets are crucial for overcoming antibiotic resistance and expanding the therapeutic applications of this drug class. rsc.orgnih.gov

Future research in this area will focus on:

Target Deconvolution: For quinolone analogues that exhibit interesting biological activity but whose mechanism is unknown, researchers will employ techniques to identify their molecular targets. This may involve affinity chromatography, proteomics, and genetic screening approaches.

Validation of Novel Targets: Once a potential new target is identified, it must be validated to confirm its role in the observed biological effect. This involves demonstrating that modulation of the target by the quinolone analogue is responsible for the therapeutic outcome.

Exploration of Non-Bacterial Targets: The potential of quinolone derivatives as anticancer, antiviral, and antimalarial agents is an active area of investigation. nih.govresearchgate.net Research will continue to explore the activity of compounds like this compound against a wider range of pathogens and disease models.

The discovery of new targets will open up new avenues for the development of next-generation quinolones with novel mechanisms of action and improved efficacy against resistant strains.

Interdisciplinary Collaborative Research Frameworks

The complexity of modern drug discovery necessitates a move towards more integrated and collaborative research models. rsc.org Addressing the challenges of antibiotic resistance and developing new therapies based on the this compound scaffold will require expertise from a wide range of scientific disciplines.

Future research will be characterized by:

One Health Approach: Recognizing the interconnectedness of human, animal, and environmental health is crucial for tackling antimicrobial resistance. rsc.org Collaborative frameworks will bring together researchers in medicine, veterinary science, and environmental science to develop holistic strategies. rsc.org

Academia-Industry Partnerships: Bridging the gap between academic research and industrial drug development is essential for translating promising discoveries into clinical applications.

International Consortia: Global challenges like antimicrobial resistance require global solutions. International collaborations can pool resources, share data, and accelerate progress in the field.

These interdisciplinary frameworks will foster innovation and ensure that the knowledge generated from basic research on quinolones is effectively translated into tangible benefits for human health.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.